

Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Guretolimod hydrochloride

Cat. No.: B12384599

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Abstract

Guretolimod hydrochloride (also known as DSP-0509 hydrochloride) is a potent and selective Toll-like receptor 7 (TLR7) agonist that has demonstrated significant immunostimulatory and anti-neoplastic activities in preclinical studies. As a systemically administered agent, guretolimod activates the innate immune system, leading to a cascade of events that bridge to and enhance adaptive immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical pharmacology of **guretolimod hydrochloride**. Detailed experimental protocols and data are presented to support its potential as a therapeutic agent in oncology.

Chemical Structure and Physicochemical Properties

Guretolimod hydrochloride is the hydrochloride salt of guretolimod. It is an off-white to light yellow solid with high water solubility, a property that facilitates its intravenous administration.^[1]

Chemical Structure:

 Guretolimod Chemical Structure

Image Source: MedChemExpress (Note: This represents the free base structure)

Table 1: Chemical and Physicochemical Properties of Guretolimod and its Hydrochloride Salt

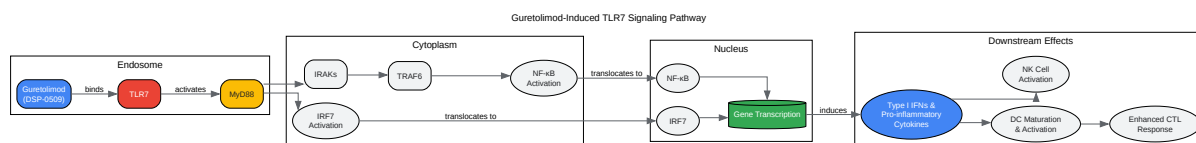
Property	Value	Reference
IUPAC Name (Guretolimod)	[{4-[(2-amino-4-[(3S)-1-hydroxyhexan-3-yl]amino}-6-methylpyrimidin-5-yl)methyl]-3-methoxyphenyl)methyl}(2,2,2-trifluoroethyl)amino]acetic acid	[2]
CAS Number (Guretolimod)	1488364-57-3	[3]
CAS Number (Guretolimod HCl)	Not explicitly available, referred to by free base CAS	[2]
Molecular Formula (Guretolimod HCl)	C ₂₄ H ₃₅ ClF ₃ N ₅ O ₄	[4][5]
Molecular Weight (Guretolimod HCl)	550.01 g/mol	[4]
Appearance	Off-white to light yellow solid	[4]
Solubility	DMSO: 100 mg/mL (181.81 mM) (with sonication)	[4]
SMILES (Guretolimod HCl)	CCC--INVALID-LINK--NC1=NC(N)=NC(C)=C1CC2=C(C=C(C=C2)CN(CC(O)=O)C(C(F)(F)F)OC.Cl	[4]
InChI Key (Guretolimod)	XWGTKZKKNJOQUSG-SFHVURJKSA-N	[6]

Mechanism of Action and Signaling Pathway

Guretolimod is a selective agonist of Toll-like receptor 7 (TLR7), an endosomal receptor primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. Upon administration, guretolimod binds to and activates TLR7 within the endosomes of these immune cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF- κ B and IRF7.[7] This, in turn, results in the robust production of type I interferons (IFN- α) and other pro-inflammatory cytokines and chemokines.[7]

The downstream effects of TLR7 activation by guretolimod are multifaceted and lead to the enhancement of both innate and adaptive anti-tumor immunity:

- **Activation of Dendritic Cells (DCs):** Guretolimod stimulates the maturation and activation of DCs, enhancing their ability to present tumor antigens.[7]
- **NK Cell Activation:** The production of type I IFNs leads to the activation of natural killer (NK) cells, which are crucial for direct tumor cell lysis.
- **Enhanced Cytotoxic T-Lymphocyte (CTL) Response:** Activated DCs prime and activate tumor-specific CD8+ T cells (CTLs), leading to a potent and durable adaptive anti-tumor response.[7]
- **Modulation of the Tumor Microenvironment (TME):** Guretolimod can shift the TME from an immunosuppressive ("cold") to an inflamed ("hot") state by increasing the infiltration of effector immune cells and the expression of genes associated with an anti-tumor response. [1]



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Guretolimod-induced TLR7 signaling cascade.

Preclinical Pharmacology

Pharmacodynamics

In vitro, guretolimod has been shown to be a potent agonist of human TLR7 with an EC₅₀ of 316 nM, while showing no significant activity on human TLR8 (EC₅₀ > 10 μM).[1] It induces a dose-dependent secretion of IFN-α from human peripheral blood mononuclear cells (PBMCs) and in human whole blood.[1][7]

In vivo, intravenous administration of guretolimod in mice leads to a rapid and transient increase in plasma levels of IFN-α, TNF-α, and IP-10 in a TLR7-dependent manner.[7] This cytokine induction is observed within 2 hours of administration and returns to baseline levels by 24 hours.[7]

Table 2: In Vitro and In Vivo Pharmacodynamic Effects of Guretolimod (DSP-0509)

Parameter	Model	Effect	Reference
TLR7 Agonistic Activity (EC ₅₀)	Human TLR7 reporter assay	316 nM	[1]
TLR8 Agonistic Activity (EC ₅₀)	Human TLR8 reporter assay	> 10 μM	[1]
Cytokine Induction	Human whole blood	Dose-dependent increase in IFN-α ₂ , TNF-α, and IL-6	[7]
Cytokine Induction	CT26 tumor-bearing mice (1 mg/kg, i.v.)	Increased plasma IFN-α, TNF-α, and IP-10 at 2h, returning to baseline at 24h	[7]

Pharmacokinetics

Pharmacokinetic studies in CT26 tumor-bearing mice have shown that guretolimod is rapidly eliminated from the body following intravenous administration.[1][7]

Table 3: Pharmacokinetic Parameters of Guretolimod (DSP-0509) in Mice

Parameter	Value	Animal Model	Reference
Half-life (t _{1/2})	0.69 hours	CT26 tumor-bearing mice (5 mg/kg, i.v.)	[1][7]
Volume of Distribution (V _d)	2.2 L/kg	CT26 tumor-bearing mice (5 mg/kg, i.v.)	[7]

Anti-Tumor Efficacy

Guretolimod has demonstrated significant anti-tumor activity in various syngeneic mouse models, including colon (CT26), osteosarcoma (LM8), and breast (4T1) cancer models.[1][7] It has been shown to inhibit the growth of both primary tumors and metastatic lesions.[7] The anti-tumor effect of guretolimod is correlated with the level of CD8+ T cell infiltration in the tumor prior to treatment.[7]

Furthermore, guretolimod exhibits synergistic anti-tumor effects when combined with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies.[7] This combination therapy leads to enhanced tumor growth inhibition, increased infiltration of effector T cells into the tumor, and the development of a durable anti-tumor immune memory.[7]

Clinical Development

A first-in-human, Phase 1/2 clinical trial (NCT03416335) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of guretolimod as a single agent and in combination with pembrolizumab in patients with advanced solid tumors.[8][9] The study aimed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[8] The trial was terminated due to a sponsor's decision to discontinue the development program.[8]

Experimental Protocols

In Vitro TLR7 Reporter Assay

Objective: To determine the agonistic activity of guretolimod on human TLR7.

Methodology:

- HEK293 cells stably expressing human TLR7 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF- κ B response element are used.[\[7\]](#)
- Cells are seeded in 96-well plates at a density of 2.2×10^4 cells/well.[\[7\]](#)
- Guretolimod is dissolved in DMSO to create a 10 mM stock solution, which is then serially diluted.[\[7\]](#)[\[10\]](#) The final DMSO concentration in the assay is maintained at 0.1%.[\[10\]](#)
- The diluted guretolimod is added to the cells and incubated for a specified period.
- The activity of SEAP in the culture supernatant is measured using a colorimetric substrate.
- The EC50 value is calculated from the dose-response curve.

In Vivo Anti-Tumor Efficacy Study

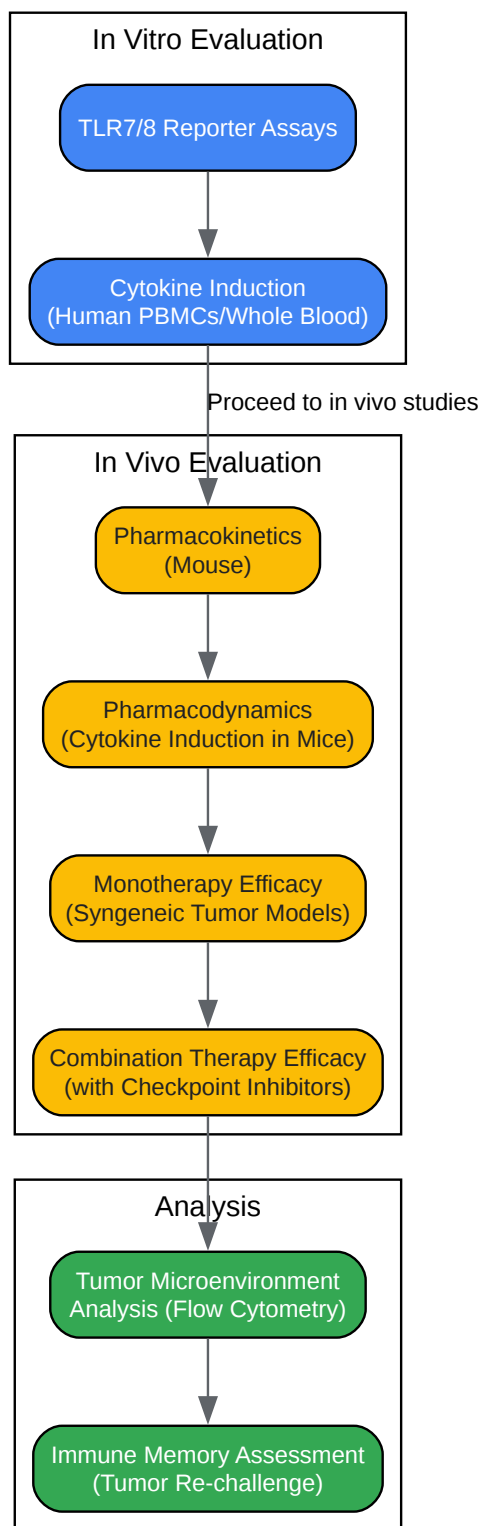
Objective: To evaluate the anti-tumor efficacy of guretolimod in a syngeneic mouse model.

Methodology:

- CT26 colon carcinoma cells (1×10^6 cells) are subcutaneously implanted into the flank of BALB/c mice.[\[11\]](#)
- When tumors reach a palpable size (e.g., $\sim 100 \text{ mm}^3$), mice are randomized into treatment and control groups.[\[11\]](#)
- Guretolimod is dissolved in a 2.5 mM glycine buffered solution (pH 10.2) for intravenous administration.[\[7\]](#)[\[10\]](#)
- Mice in the treatment group receive intravenous injections of guretolimod (e.g., 5 mg/kg) on a specified schedule (e.g., once weekly).[\[7\]](#) The control group receives the vehicle.
- For combination studies, an anti-PD-1 antibody (e.g., 200 μg /mouse) is administered intraperitoneally on a separate schedule.[\[7\]](#)
- Tumor volume is measured regularly using calipers.

- At the end of the study, tumors and spleens may be harvested for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes.

Preclinical Evaluation Workflow for Guretolimod



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- To cite this document: BenchChem. [Guretolimod Hydrochloride: A Technical Overview of a Novel TLR7 Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384599#guretolimod-hydrochloride-chemical-structure-and-properties]

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